molecular formula C16H19N3O5S B10815776 2-((1,1-Dioxidotetrahydrothiophen-3-yl)(ethyl)amino)-2-oxoethyl 1H-indazole-3-carboxylate

2-((1,1-Dioxidotetrahydrothiophen-3-yl)(ethyl)amino)-2-oxoethyl 1H-indazole-3-carboxylate

Cat. No.: B10815776
M. Wt: 365.4 g/mol
InChI Key: NEQFWZCAWFWQDT-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of WAY-623643 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

WAY-623643 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: WAY-623643 can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-623643 has several scientific research applications, including:

Mechanism of Action

WAY-623643 exerts its effects by inhibiting the activity of human DNA topoisomerase IIα. This enzyme is essential for the unwinding and rewinding of DNA during replication and transcription. By inhibiting this enzyme, WAY-623643 disrupts the normal process of DNA replication, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cells . This mechanism makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

WAY-623643 can be compared with other DNA topoisomerase inhibitors, such as etoposide and doxorubicin. While all these compounds inhibit DNA topoisomerase IIα, WAY-623643 is unique due to its specific chemical structure and potentially different binding affinity and selectivity for the enzyme .

Similar compounds

    Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.

    Doxorubicin: Another topoisomerase II inhibitor with broad applications in chemotherapy.

    Mitoxantrone: A synthetic anthracenedione with topoisomerase II inhibitory activity.

WAY-623643’s uniqueness lies in its specific molecular interactions and potential for targeted therapeutic applications.

Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 1H-indazole-3-carboxylate

InChI

InChI=1S/C16H19N3O5S/c1-2-19(11-7-8-25(22,23)10-11)14(20)9-24-16(21)15-12-5-3-4-6-13(12)17-18-15/h3-6,11H,2,7-10H2,1H3,(H,17,18)

InChI Key

NEQFWZCAWFWQDT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C2=NNC3=CC=CC=C32

Origin of Product

United States

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